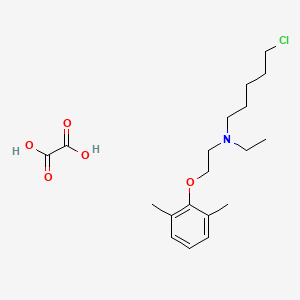
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is a chemical compound with the molecular formula C19H30ClNO5. It is known for its unique structure, which includes a pentylamine backbone, a chloro substituent, and an oxalate group.
Preparation Methods
The synthesis of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves several steps. The synthetic route typically starts with the preparation of the pentylamine backbone, followed by the introduction of the chloro substituent and the xylyloxyethyl group. The final step involves the formation of the oxalate salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate can be compared with other similar compounds, such as:
5-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethyl-1-pentanamine ethanedioate: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Other pentylamine derivatives: These compounds share the pentylamine backbone but differ in their substituents and functional groups, resulting in unique properties and uses.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
42054-99-9 |
|---|---|
Molecular Formula |
C19H30ClNO5 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H28ClNO.C2H2O4/c1-4-19(12-7-5-6-11-18)13-14-20-17-15(2)9-8-10-16(17)3;3-1(4)2(5)6/h8-10H,4-7,11-14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
YLAFDCGNUWUPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCl)CCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















